molecular formula C9H11Cl2NO2S B12538749 Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester CAS No. 679794-55-9

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester

Cat. No.: B12538749
CAS No.: 679794-55-9
M. Wt: 268.16 g/mol
InChI Key: MAAYJKQLJPUKTK-UHFFFAOYSA-N
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Description

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H11Cl2NO2S It is known for its unique structure, which includes a thienyl ring substituted with chlorine atoms and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4,5-dichloro-3-thiophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4,5-dichloro-3-thiophenol+tert-butyl chloroformateCarbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester\text{4,5-dichloro-3-thiophenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4,5-dichloro-3-thiophenol+tert-butyl chloroformate→Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with thiol groups or nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-chlorophenyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (3,5-dichlorophenyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (2-thienyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester is unique due to the presence of both chlorine atoms and a thienyl ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity or biological activity is desired.

Properties

CAS No.

679794-55-9

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

tert-butyl N-(4,5-dichlorothiophen-3-yl)carbamate

InChI

InChI=1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-5-4-15-7(11)6(5)10/h4H,1-3H3,(H,12,13)

InChI Key

MAAYJKQLJPUKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1Cl)Cl

Origin of Product

United States

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